N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine
Description
Chemical Identity and Nomenclature
This compound is a synthetic heterocyclic compound classified under the International Union of Pure and Applied Chemistry systematic nomenclature as 2-N-(4-aminophenyl)-4-N,4-N,6-trimethylpyrimidine-2,4-diamine. The compound is officially registered with the Chemical Abstracts Service under the identifier 1395786-40-9, which serves as its unique chemical registry number for database searches and regulatory documentation. Alternative nomenclature includes N2-(4-Aminophenyl)-N4,N4,6-trimethyl-2,4-pyrimidinediamine and 2,4-Pyrimidinediamine, N2-(4-aminophenyl)-N4,N4,6-trimethyl-, reflecting the systematic approach to naming complex organic molecules.
The molecular formula C13H17N5 indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 243.31 grams per mole. The structural framework consists of a pyrimidine ring system substituted at the 2-position with a 4-aminophenyl group and at the 4-position with two methyl groups attached to a nitrogen atom, while an additional methyl group occupies the 6-position of the pyrimidine ring. The International Chemical Identifier key LYQRHCXHOCPMFZ-UHFFFAOYSA-N provides a standardized method for computational identification and database cross-referencing.
The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N(C)C, which encodes the complete structural information in a linear text format suitable for computer processing. This notation system facilitates accurate communication of molecular structure across different software platforms and chemical databases. The presence of multiple nitrogen atoms within the heterocyclic framework contributes to the compound's chemical reactivity and potential for forming hydrogen bonds with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| Chemical Abstracts Service Number | 1395786-40-9 |
| International Chemical Identifier Key | LYQRHCXHOCPMFZ-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N(C)C |
Historical Development and Discovery
The development of this compound emerges from the broader historical context of 2,4-diaminopyrimidine research, which has its roots in the mid-twentieth century pharmaceutical investigations. The synthesis and characterization of 2,4-diaminopyrimidine derivatives gained significant momentum following the establishment of reliable preparation methods for the basic pyrimidine scaffold, as documented in early patent literature from the 1940s. These foundational studies demonstrated the feasibility of introducing various substituents onto the pyrimidine ring system through nucleophilic substitution reactions and other synthetic methodologies.
The specific compound this compound represents a more recent advancement in this field, reflecting the evolution of synthetic organic chemistry techniques that enable precise control over substitution patterns. The historical progression from simple 2,4-diaminopyrimidine structures to more complex derivatives like this compound illustrates the systematic approach researchers have taken to explore structure-activity relationships within this chemical class. Early investigations focused primarily on the basic biological activities of unsubstituted pyrimidine derivatives, while later research efforts directed attention toward understanding how specific substitution patterns influence pharmacological properties.
The emergence of this particular derivative can be traced to contemporary medicinal chemistry campaigns aimed at developing novel therapeutic agents with enhanced selectivity and potency. Research groups have systematically explored various substitution patterns on the 2,4-diaminopyrimidine scaffold, leading to the identification of compounds like this compound as promising candidates for further investigation. The compound's development reflects the modern pharmaceutical industry's emphasis on rational drug design, where specific structural modifications are introduced based on computational modeling and structure-activity relationship studies.
The chronological development of this compound also coincides with advances in analytical chemistry and structural characterization techniques, which have enabled researchers to accurately determine molecular structures and evaluate biological activities with greater precision than previously possible. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography have all contributed to the comprehensive characterization of this compound and related derivatives. These technological advances have facilitated the systematic exploration of chemical space around the 2,4-diaminopyrimidine scaffold, leading to the discovery of compounds with diverse biological activities.
Significance in Medicinal and Organic Chemistry
This compound holds considerable significance within medicinal chemistry due to its demonstrated biological activities and potential therapeutic applications. The compound exhibits notable antimicrobial properties against certain bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways. Research investigations have revealed that this compound demonstrates antimicrobial activity with minimum inhibitory concentration values that compare favorably to commonly used antibiotics, suggesting potential as a novel antimicrobial agent. These findings position the compound as a valuable lead structure for the development of new antibacterial therapies.
The anticancer potential of this compound represents another significant aspect of its medicinal chemistry profile. Studies have shown that the compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines through the activation of specific signaling pathways related to programmed cell death. In vitro investigations using human breast cancer cells have demonstrated significant cytotoxic effects, with the compound inducing apoptosis through caspase pathway activation. The dose-dependent response observed in these studies, along with the determination of half-maximal inhibitory concentration values, indicates effective concentrations for potential therapeutic applications.
The compound's role as an enzyme inhibitor adds another dimension to its medicinal chemistry significance. Research has shown that this compound can inhibit enzymes involved in nucleic acid metabolism, which can lead to reduced proliferation of cancer cells and pathogens. This enzyme inhibition mechanism is particularly relevant in oncology and infectious disease contexts, where disruption of specific enzymatic pathways can provide therapeutic benefit. The compound's ability to bind to active sites of target enzymes and prevent substrate binding represents a classical mechanism of competitive inhibition that has proven successful in pharmaceutical applications.
From an organic chemistry perspective, this compound serves as an important example of how structural modifications can influence biological activity within the 2,4-diaminopyrimidine class of compounds. The pyrimidine scaffold has been recognized as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents with diverse therapeutic applications. The specific substitution pattern present in this compound, including the 4-aminophenyl group at the 2-position and the trimethyl substitution pattern, provides insights into structure-activity relationships that guide the design of new therapeutic agents.
The compound's significance extends to its role in understanding kinase inhibition mechanisms, as 2,4-dianilinopyrimidines have been identified as important hinge-binding groups in kinase inhibitors. Research has demonstrated that compounds in this chemical class can serve as effective inhibitors of various protein kinases, including those involved in cancer progression and parasitic diseases. The structural features of this compound, particularly the aniline substituent and pyrimidine core, contribute to its ability to interact with kinase active sites and modulate enzymatic activity.
| Biological Activity | Mechanism | Significance |
|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | Novel antibacterial development |
| Anticancer | Apoptosis induction via caspase pathways | Cancer therapy applications |
| Enzyme Inhibition | Nucleic acid metabolism interference | Therapeutic pathway modulation |
| Kinase Inhibition | Hinge-binding interactions | Protein kinase targeting |
Properties
IUPAC Name |
2-N-(4-aminophenyl)-4-N,4-N,6-trimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-9-8-12(18(2)3)17-13(15-9)16-11-6-4-10(14)5-7-11/h4-8H,14H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQRHCXHOCPMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrimidine core with multiple methyl groups and an amino phenyl substituent, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H17N5
- Molar Mass : 243.31 g/mol
- CAS Number : 1395786-40-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in various therapeutic contexts, particularly in oncology and infectious diseases.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Research has shown that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death.
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in nucleic acid metabolism. This inhibition can lead to reduced proliferation of cancer cells and pathogens.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use.
Case Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus revealed that this compound exhibited notable antimicrobial activity. Minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogues
Below are the most relevant analogs for comparison:
Structural and Functional Differences
Positional Isomerism
The target compound and its positional isomer (N6-substituted analog, CAS: 1706419-07-9) share identical molecular formulas but differ in the placement of the 4-aminophenyl group (N2 vs. N6). This positional variance likely impacts:
- Binding Affinity: The N2-substituted aminophenyl group may enhance interactions with aromatic residues in enzyme active sites compared to the N6 isomer .
- Solubility : The N2 position’s proximity to the pyrimidine core could reduce steric hindrance, improving aqueous solubility relative to the N6 analog .
Substituent Effects
Preparation Methods
General Synthetic Strategy
The synthesis of N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine typically involves two key steps:
- Synthesis of N4,N4,6-trimethylpyrimidine-2,4-diamine
- Coupling of the above intermediate with 4-aminophenyl moiety
These steps are often performed sequentially or via a convergent approach, depending on the scale and desired purity.
Preparation of N4,N4,6-trimethylpyrimidine-2,4-diamine
This intermediate is synthesized primarily by alkylation of pyrimidine-2,4-diamine. A representative method includes:
- Reaction: Pyrimidine-2,4-diamine is reacted with methyl iodide in the presence of a base such as potassium carbonate.
- Conditions: Reflux in an appropriate solvent (e.g., acetone or DMF) for several hours to ensure complete methylation.
- Optimization: Continuous flow chemistry can be applied to improve yield and process control in industrial settings.
- Purification: Recrystallization or column chromatography to isolate the pure product.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Ensures deprotonation of amines |
| Methylating agent | Methyl iodide (CH3I) | Alkylates amino groups |
| Solvent | Acetone or DMF | Polar aprotic solvents preferred |
| Temperature | Reflux (80–100 °C) | Promotes reaction rate |
| Reaction time | 4–8 hours | Depends on scale and reagent purity |
Coupling to Form this compound
The key step involves condensation of the above intermediate with 4-aminophenyl-containing compounds:
- Starting materials: Crimidine (a pyrimidine derivative) and p-phenylenediamine.
- Method: A 1:1 mole ratio mixture of crimidine and p-phenylenediamine is dissolved in dimethylformamide (DMF).
- Microwave-Assisted Synthesis: The mixture is sealed in a glass microwave reactor and heated to 150 °C for 15 minutes, which enhances reaction kinetics and yield.
- Work-up: After cooling, the solid product is filtered and washed with ethyl acetate to yield the target compound.
- Advantages: Microwave heating provides uniform heating, reduced reaction times, and improved purity.
| Step | Conditions | Outcome |
|---|---|---|
| Reactants | Crimidine + p-phenylenediamine | Formation of this compound (S1) |
| Solvent | Dimethylformamide (DMF) | Good solubility and microwave compatibility |
| Heating | Microwave, 150 °C, 15 minutes | Efficient condensation |
| Isolation | Filtration + washing with ethyl acetate | Solid product with high purity |
Further Functionalization
The intermediate compound S1 can be further condensed with various carboxylic acids using coupling reagents such as propyl phosphonic anhydride (T3P) in DMF to yield derivatives with diverse biological activities.
Research Findings and Analysis of Preparation Methods
Microwave-Assisted Synthesis
Use of Coupling Reagents
Industrial Considerations
- Continuous flow reactors are recommended for scale-up, offering precise control over temperature, reaction time, and reagent mixing.
- Automation enhances reproducibility and safety, especially for methylation steps involving toxic reagents like methyl iodide.
Summary of Key Preparation Methods
| Preparation Step | Methodology | Key Conditions | Advantages |
|---|---|---|---|
| Synthesis of N4,N4,6-trimethylpyrimidine-2,4-diamine | Alkylation of pyrimidine-2,4-diamine with methyl iodide | Reflux with K2CO3 in acetone/DMF | High regioselectivity, good yield |
| Coupling with 4-aminophenyl group | Microwave-assisted condensation of crimidine and p-phenylenediamine | Microwave, 150 °C, 15 min in DMF | Rapid, high purity, scalable |
| Further derivatization | Amidation using T3P in DMF | Room temperature to mild heating | Mild conditions, broad substrate scope |
Q & A
Basic Questions
Q. What are the established synthetic routes for N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, reacting 4,6-dimethylpyrimidin-2-amine with 4-aminobenzene derivatives under basic conditions (e.g., triethylamine in DMSO or acetonitrile) . Key steps include:
- Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution.
- Step 2 : Coupling with 4-aminophenyl groups using carbodiimide-mediated reactions.
- Step 3 : Methylation at the N4 and N6 positions using methyl iodide under basic catalysis.
- Optimization : Yield and purity depend on solvent choice, reaction time, and temperature .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR : 1H/13C NMR to confirm substitution patterns and methyl group integration .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., π-stacking in pyrimidine derivatives, as shown in ) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the primary biological targets of this compound?
- Methodological Answer : Biochemical assays and kinase profiling studies indicate its role as a kinase inhibitor. For example:
- Kinase inhibition : Screens against tyrosine kinases (e.g., ABL, SRC) using fluorescence polarization assays .
- Enzyme binding : Surface plasmon resonance (SPR) quantifies binding affinity (KD values) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in kinase inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Strategies include:
- Orthogonal assays : Thermal shift assays (TSA) to validate target engagement .
- Structural analysis : Co-crystallization with target kinases to identify binding modes (e.g., ’s approach for pyrimidine derivatives) .
- Data normalization : Account for batch-to-batch variability using internal controls (e.g., staurosporine as a reference inhibitor) .
Q. What experimental approaches optimize the compound’s selectivity across kinase families?
- Methodological Answer :
- SAR studies : Systematic variation of substituents (e.g., methyl vs. cyclopropyl groups at N4) to map selectivity determinants .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding pocket interactions .
Q. How do structural modifications impact solubility and bioavailability?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., -OH, -NH2) to improve aqueous solubility, as seen in analogs like N2-[4-(aminomethyl)phenyl] derivatives .
- Prodrug strategies : Acetylation of the 4-aminophenyl group to enhance membrane permeability .
- In vitro assays : Caco-2 cell models to assess intestinal absorption .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
